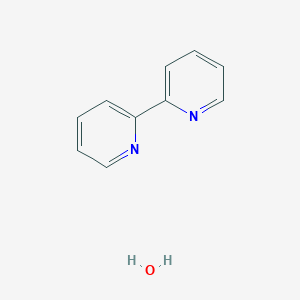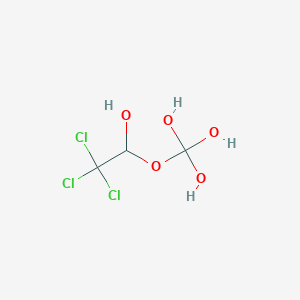
(2,2,2-Trichloro-1-hydroxyethoxy)methanetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,2-Trichloro-1-hydroxyethoxy)methanetriol is a chemical compound with the molecular formula C3H5Cl3O4. It is known for its unique structure, which includes three chlorine atoms and a hydroxyl group attached to an ethoxy group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trichloro-1-hydroxyethoxy)methanetriol typically involves the reaction of trichloroacetaldehyde with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is then purified through distillation and crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2,2-Trichloro-1-hydroxyethoxy)methanetriol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroacetic acid and other by-products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonia are employed for substitution reactions.
Major Products Formed
Oxidation: Trichloroacetic acid and dichloroacetic acid.
Reduction: Dichloroethanol and monochloroethanol.
Substitution: Hydroxyethoxy derivatives and aminoethoxy derivatives.
Applications De Recherche Scientifique
(2,2,2-Trichloro-1-hydroxyethoxy)methanetriol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (2,2,2-Trichloro-1-hydroxyethoxy)methanetriol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. This interaction can affect various biochemical pathways, including those involved in metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloroacetic acid: A related compound with similar chemical properties but different applications.
Dichloroacetic acid: Another similar compound with distinct reactivity and uses.
Chloroethanol: A less chlorinated derivative with different chemical behavior.
Uniqueness
(2,2,2-Trichloro-1-hydroxyethoxy)methanetriol is unique due to its specific combination of chlorine atoms and a hydroxyl group, which imparts distinctive reactivity and properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
64918-82-7 |
|---|---|
Formule moléculaire |
C3H5Cl3O5 |
Poids moléculaire |
227.42 g/mol |
Nom IUPAC |
(2,2,2-trichloro-1-hydroxyethoxy)methanetriol |
InChI |
InChI=1S/C3H5Cl3O5/c4-2(5,6)1(7)11-3(8,9)10/h1,7-10H |
Clé InChI |
LLSUTUBFSZGVCZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(Cl)(Cl)Cl)(O)OC(O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


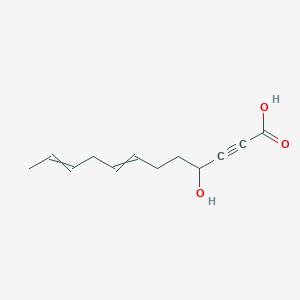
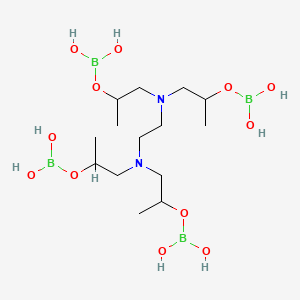
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
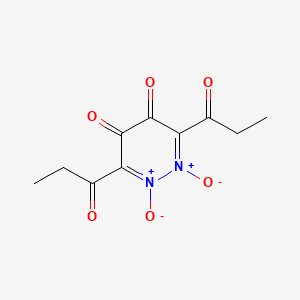
![2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14494123.png)
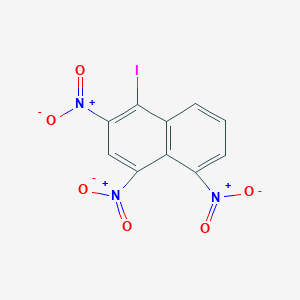
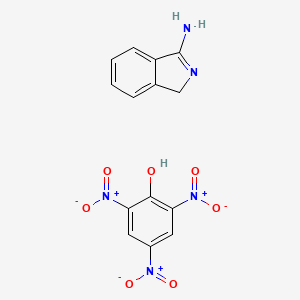
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol](/img/structure/B14494138.png)

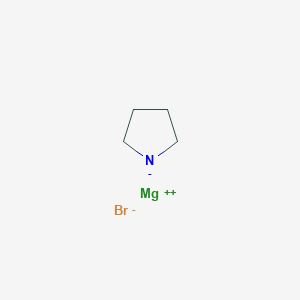

![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)
